molecular formula C10H9ClN2O2 B1383257 Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1263058-83-8

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No. B1383257
M. Wt: 224.64 g/mol
InChI Key: WZGCVBPYJPJZKZ-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate, also known as 6-chloro-1-ethyl-2-imidazol-1-yl-1-pyridinecarboxylate, is an organic compound with a molecular formula of C10H9ClN2O2. It is a colorless solid that is soluble in water and has a melting point of 91-93°C. It is a derivative of imidazole and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Characterization

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is used in the synthesis of various novel compounds. For instance, Ge et al. (2014) reported the synthesis of novel derivatives using this compound, which were characterized using IR, NMR, HRMS, and UV-vis absorption. These compounds exhibited fluorescence spectral characteristics in dichloromethane, indicating their potential application in optical properties studies (Ge et al., 2014).

Anti-Viral Properties

Chen et al. (2011) synthesized a series of derivatives of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate and evaluated them for anti-hepatitis B virus (HBV) activity. Some of these compounds showed significant inhibitory effects on HBV DNA replication, indicating their potential as antiviral agents (Chen et al., 2011).

Synthesis of Heterocyclic Compounds

Mohamed (2021) described the synthesis of various derivatives of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate. The study highlights a new approach to synthesizing heterocyclic compounds, which could be useful in various chemical and pharmaceutical applications (Mohamed, 2021).

Fluorescence Properties

Yan et al. (2018) developed a tandem reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, resulting in 4-hydroxy pyrazolo[1,5-a]pyridine derivatives that exhibit strong fluorescence in solutions. This indicates the potential of ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate in the development of new fluorophores (Yan et al., 2018).

properties

IUPAC Name

ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGCVBPYJPJZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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